molecular formula C23H23O3P B12587243 Dibenzyl [(4-ethenylphenyl)methyl]phosphonate CAS No. 499238-97-0

Dibenzyl [(4-ethenylphenyl)methyl]phosphonate

Cat. No.: B12587243
CAS No.: 499238-97-0
M. Wt: 378.4 g/mol
InChI Key: VNGHOQBZPJKZQL-UHFFFAOYSA-N
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Description

Dibenzyl [(4-ethenylphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl and a vinylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl [(4-ethenylphenyl)methyl]phosphonate typically involves the reaction of benzyl phosphonate with 4-vinylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl [(4-ethenylphenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenzyl [(4-ethenylphenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of dibenzyl [(4-ethenylphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit or activate specific pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(4-ethenylphenyl)methyl]phosphonate
  • Dibenzyl phosphonate
  • Diethyl phosphonate

Uniqueness

Dibenzyl [(4-ethenylphenyl)methyl]phosphonate is unique due to the presence of both benzyl and vinylbenzyl groups, which provide distinct reactivity and interaction profiles compared to other phosphonates. This uniqueness makes it a versatile compound in various applications, from organic synthesis to medicinal chemistry .

Properties

CAS No.

499238-97-0

Molecular Formula

C23H23O3P

Molecular Weight

378.4 g/mol

IUPAC Name

1-[bis(phenylmethoxy)phosphorylmethyl]-4-ethenylbenzene

InChI

InChI=1S/C23H23O3P/c1-2-20-13-15-23(16-14-20)19-27(24,25-17-21-9-5-3-6-10-21)26-18-22-11-7-4-8-12-22/h2-16H,1,17-19H2

InChI Key

VNGHOQBZPJKZQL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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